Distinct Physicochemical Profile: LogP and TPSA Compared to Closest Analogs
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid exhibits a predicted LogP (partition coefficient) of 2.13 and a Topological Polar Surface Area (TPSA) of 40.54 Ų . These values are key differentiators from its closest analogs. For example, the primary amine-containing 3-amino-3-(2-fluorophenyl)propanoic acid (MW 183.18) is predicted to have a LogP of 0.34, reflecting its much lower lipophilicity . The simpler 3-(2-fluorophenyl)propanoic acid (MW 168.16), which lacks the amino group entirely, has a predicted LogP of 2.02 and a predicted pKa of 4.65, indicating a different acid-base profile compared to the target compound's N-substituted β-alanine structure . This comparison highlights how the target compound's N-ethyl and 2-fluoroanilino modifications create a unique lipophilic-hydrophilic balance distinct from other common building blocks.
| Evidence Dimension | Calculated Lipophilicity (LogP) and Polarity (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.13, TPSA = 40.54 Ų |
| Comparator Or Baseline | 3-amino-3-(2-fluorophenyl)propanoic acid: LogP = 0.34 ; 3-(2-fluorophenyl)propanoic acid: LogP = 2.02, pKa = 4.65 |
| Quantified Difference | ΔLogP (vs primary amine analog) = +1.79; ΔLogP (vs non-amine analog) = +0.11 |
| Conditions | Predicted values based on computational models. |
Why This Matters
A LogP value near 2 is often associated with improved passive membrane permeability and oral absorption in drug discovery, making this compound a strategically relevant building block for creating molecules with favorable pharmacokinetic properties.
